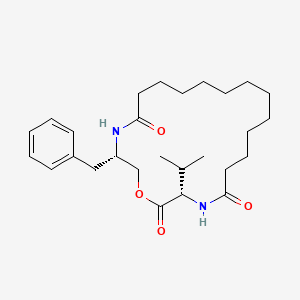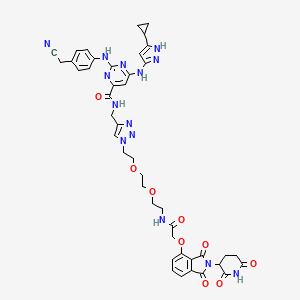
PROTAC Chk1 degrader-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROTAC Chk1 degrader-1 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade the checkpoint kinase 1 (Chk1) protein. Chk1 is a serine/threonine-specific protein kinase that plays a crucial role in the DNA damage response and cell cycle regulation. By targeting Chk1 for degradation, this compound aims to disrupt the DNA damage checkpoint, thereby sensitizing cancer cells to DNA-damaging agents and enhancing the efficacy of cancer therapies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC Chk1 degrader-1 involves the conjugation of a Chk1 ligand with a thalidomide-based E3 ligase ligand through a linker. The general synthetic route includes:
Synthesis of Chk1 Ligand: The Chk1 ligand is synthesized using standard organic synthesis techniques, involving multiple steps of protection, functional group transformations, and deprotection.
Synthesis of Thalidomide-Linker Conjugate: Thalidomide is modified to introduce a functional group that can be linked to the Chk1 ligand. This involves reactions such as esterification or amidation.
Industrial Production Methods: Industrial production of this compound would involve scaling up the synthetic route described above. This includes optimizing reaction conditions, using high-throughput synthesis techniques, and ensuring the purity and stability of the final product through rigorous quality control measures.
Types of Reactions:
Oxidation: this compound may undergo oxidation reactions, particularly at the thalidomide moiety, under oxidative conditions.
Reduction: Reduction reactions can occur at various functional groups within the molecule, depending on the reducing agents used.
Substitution: Nucleophilic substitution reactions can take place at electrophilic centers within the molecule, such as carbonyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thalidomide moiety may yield hydroxylated derivatives, while reduction of carbonyl groups may produce alcohols.
Applications De Recherche Scientifique
PROTAC Chk1 degrader-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the degradation of Chk1 and its effects on cellular processes.
Biology: Employed in research to understand the role of Chk1 in DNA damage response and cell cycle regulation.
Medicine: Investigated as a potential therapeutic agent for sensitizing cancer cells to DNA-damaging agents, thereby enhancing the efficacy of chemotherapy and radiotherapy.
Industry: Utilized in the development of new cancer therapies and in drug discovery programs targeting protein degradation pathways
Mécanisme D'action
PROTAC Chk1 degrader-1 exerts its effects by inducing the degradation of Chk1 through the ubiquitin-proteasome system. The mechanism involves:
Binding: The Chk1 ligand binds to the Chk1 protein, while the thalidomide-based ligand binds to the E3 ubiquitin ligase cereblon.
Ubiquitination: The simultaneous binding of Chk1 and cereblon by the PROTAC molecule facilitates the transfer of ubiquitin molecules to Chk1.
Degradation: The ubiquitinated Chk1 is recognized by the proteasome and subsequently degraded, leading to a reduction in Chk1 levels and disruption of the DNA damage checkpoint
Comparaison Avec Des Composés Similaires
PROTAC EZH2 degrader-1: Targets the enhancer of zeste homolog 2 (EZH2) protein for degradation.
PROTAC CDK4/6 degrader: Targets cyclin-dependent kinases 4 and 6 (CDK4/6) for degradation.
PROTAC BRD4 degrader: Targets bromodomain-containing protein 4 (BRD4) for degradation .
Comparison:
Selectivity: PROTAC Chk1 degrader-1 is highly selective for Chk1, whereas other PROTACs target different proteins.
Mechanism: All PROTACs share a similar mechanism of action involving the ubiquitin-proteasome system, but they differ in their target proteins and ligands used.
Applications: While this compound is primarily used in cancer research, other PROTACs have applications in various diseases, including neurodegenerative disorders and inflammatory diseases .
Propriétés
Formule moléculaire |
C43H44N14O9 |
|---|---|
Poids moléculaire |
900.9 g/mol |
Nom IUPAC |
2-[4-(cyanomethyl)anilino]-6-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-N-[[1-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethyl]triazol-4-yl]methyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C43H44N14O9/c44-13-12-25-4-8-27(9-5-25)47-43-48-31(21-34(50-43)49-35-20-30(53-54-35)26-6-7-26)39(60)46-22-28-23-56(55-52-28)15-17-65-19-18-64-16-14-45-37(59)24-66-33-3-1-2-29-38(33)42(63)57(41(29)62)32-10-11-36(58)51-40(32)61/h1-5,8-9,20-21,23,26,32H,6-7,10-12,14-19,22,24H2,(H,45,59)(H,46,60)(H,51,58,61)(H3,47,48,49,50,53,54) |
Clé InChI |
HUEILOSTKICPMD-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC(=NN2)NC3=NC(=NC(=C3)C(=O)NCC4=CN(N=N4)CCOCCOCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)NC8=CC=C(C=C8)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R)-2-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-2-boronoethyl]triazole-4-carboxylic acid](/img/structure/B12384461.png)
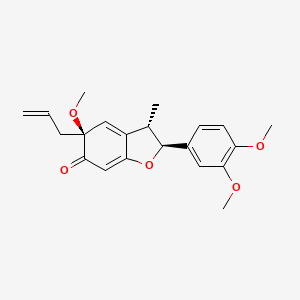
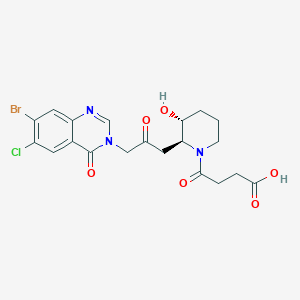
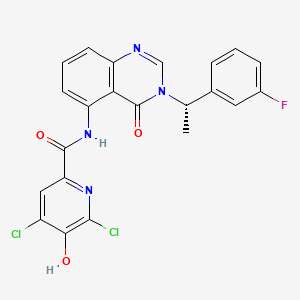
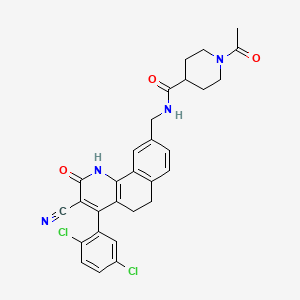
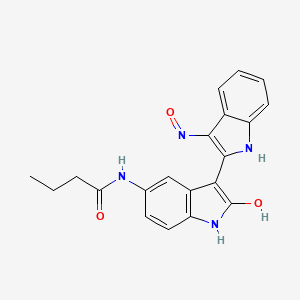
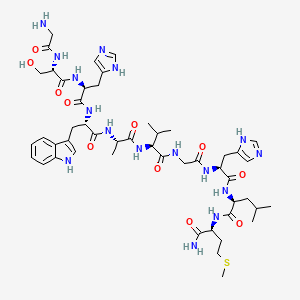
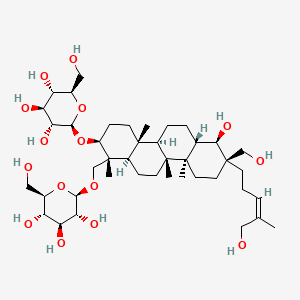
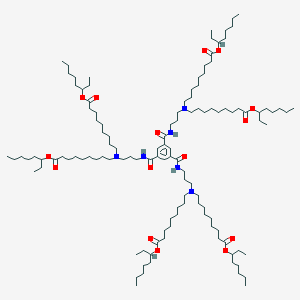
![2-(6,20-Diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;(2,5-dioxopyrrolidin-1-yl) acetate;perchlorate](/img/structure/B12384501.png)
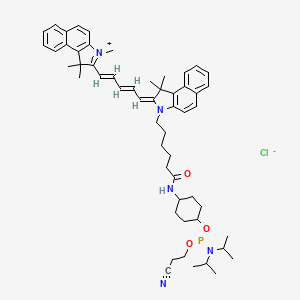
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]penta-2,4-dienamide](/img/structure/B12384512.png)
